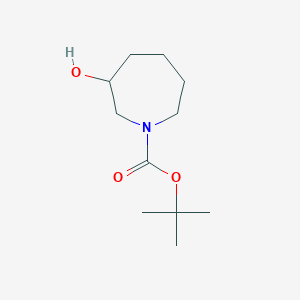

Tert-butyl 3-hydroxyazepane-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-hydroxyazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(13)8-12/h9,13H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXNIRRSRXUTCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629069 | |

| Record name | tert-Butyl 3-hydroxyazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478841-10-0 | |

| Record name | tert-Butyl 3-hydroxyazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physical Properties and Synthesis of tert-Butyl 3-Hydroxyazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

tert-Butyl 3-hydroxyazepane-1-carboxylate is a heterocyclic organic compound containing a seven-membered azepane ring, a hydroxyl group at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The azepane scaffold is a key structural motif in a variety of biologically active molecules and approved pharmaceuticals. The presence of a hydroxyl group offers a reactive handle for further functionalization, making this compound a potentially valuable building block in the synthesis of more complex molecules for drug discovery and development.

Given the limited availability of experimental data for this compound, this guide compiles relevant information on its precursor and outlines a reliable synthetic methodology.

Physical Properties

Experimental physical property data for this compound is not extensively documented. However, properties can be predicted using computational models. For practical laboratory applications, the physical properties of the immediate synthetic precursor, tert-butyl 3-oxoazepane-1-carboxylate, are provided in Table 1.

Table 1: Physical Properties of tert-Butyl 3-Oxoazepane-1-carboxylate

| Property | Value | Source |

| CAS Number | 870842-23-2 | [1] |

| Molecular Formula | C₁₁H₁₉NO₃ | [1] |

| Molecular Weight | 213.27 g/mol | [1] |

| Appearance | Predicted: Solid | N/A |

| Boiling Point | Predicted: 314.7±35.0 °C at 760 mmHg | N/A |

| Density | Predicted: 1.08±0.1 g/cm³ | N/A |

| Flash Point | Predicted: 144.1±25.9 °C | N/A |

Note: Predicted values are computationally generated and should be used as an estimation.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the reduction of the corresponding ketone, tert-butyl 3-oxoazepane-1-carboxylate. This transformation can be achieved using various reducing agents. A general experimental protocol is detailed below.

Experimental Protocol: Reduction of tert-Butyl 3-Oxoazepane-1-carboxylate

Objective: To synthesize this compound via the reduction of tert-butyl 3-oxoazepane-1-carboxylate.

Materials:

-

tert-Butyl 3-oxoazepane-1-carboxylate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add tert-butyl 3-oxoazepane-1-carboxylate (1.0 eq).

-

Dissolve the starting material in methanol (approximately 10-20 mL per gram of starting material).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow Diagram

The following diagram illustrates the synthetic pathway from the ketone precursor to the final alcohol product.

Caption: Synthetic workflow for the preparation of the target compound.

Conclusion

While direct experimental data on the physical properties of this compound remains scarce, this guide provides valuable information on its precursor and a robust synthetic protocol. The provided methodology, based on the well-established reduction of a ketone, offers a reliable route for researchers to access this compound for further studies in medicinal chemistry and organic synthesis. The data and procedures outlined herein are intended to facilitate the exploration of the chemical space around the azepane core for the development of novel therapeutics.

References

An In-depth Technical Guide to Tert-butyl 3-hydroxyazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of tert-butyl 3-hydroxyazepane-1-carboxylate. This information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in their understanding and utilization of this compound.

Core Chemical Properties

This compound, a heterocyclic compound featuring an azepane ring, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The azepane scaffold is a recurring motif in a variety of biologically active molecules.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO₃ | ChemScene[1] |

| Molecular Weight | 215.29 g/mol | ChemScene[1] |

| CAS Number | 1493732-95-8 ((S)-enantiomer) | ChemScene[1] |

| Boiling Point | 310.6 ± 35.0 °C at 760 mmHg ((3R)-enantiomer) | [2] |

| Predicted LogP | 1.7683 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 49.77 Ų | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Rotatable Bonds | 0 | ChemScene[1] |

Synthesis and Experimental Protocols

A potential synthetic workflow is outlined below. This conceptual pathway is based on established chemical transformations and serves as a strategic guide for its laboratory preparation.

Spectral Data and Characterization

Detailed experimental spectra for this compound are not widely published. However, predicted data and spectra of analogous compounds provide valuable insights for its characterization.

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 216.15943 |

| [M+Na]⁺ | 238.14137 |

| [M-H]⁻ | 214.14487 |

| [M+NH₄]⁺ | 233.18597 |

| [M+K]⁺ | 254.11531 |

| [M+H-H₂O]⁺ | 198.14941 |

| Data sourced from PubChem predictions.[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are critical for the structural elucidation of this compound. Based on the structure, the following characteristic signals can be anticipated:

-

1H NMR: A singlet around 1.4 ppm integrating to 9 protons, corresponding to the tert-butyl group. A multiplet in the region of 3.0-4.0 ppm for the protons on the carbons adjacent to the nitrogen and the hydroxyl group. A series of multiplets between 1.5 and 2.0 ppm for the remaining methylene protons of the azepane ring. A broad singlet for the hydroxyl proton.

-

13C NMR: A signal around 80 ppm for the quaternary carbon of the tert-butyl group and another around 28 ppm for the methyl carbons. Signals for the carbons of the azepane ring would appear in the range of 25-70 ppm, with the carbon bearing the hydroxyl group being the most downfield. A signal for the carbonyl carbon of the Boc group would be expected around 155 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

-

Strong C-H stretching vibrations just below 3000 cm⁻¹.

-

A strong absorption band around 1680-1700 cm⁻¹ due to the C=O stretching of the carbamate group.

-

C-N and C-O stretching vibrations in the fingerprint region (1000-1300 cm⁻¹).

The diagram below illustrates the logical workflow for characterizing a synthesized batch of this compound.

Applications in Drug Discovery

Azepane derivatives are recognized as important scaffolds in medicinal chemistry due to their conformational flexibility, which allows for optimal interactions with biological targets. While specific biological activity for this compound is not extensively documented, its structural motifs are present in compounds with a wide range of therapeutic applications. The presence of a chiral hydroxyl group and the Boc-protected amine makes it a versatile intermediate for the synthesis of more complex molecules for screening in various drug discovery programs.

Safety and Handling

As with any chemical reagent, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

In-Depth Technical Guide: Tert-butyl 3-hydroxyazepane-1-carboxylate (CAS: 1493732-95-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-hydroxyazepane-1-carboxylate, a key building block in medicinal chemistry. This document details its chemical and physical properties, provides a detailed synthesis protocol, and outlines its applications in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring an azepane ring substituted with a hydroxyl group and protected with a tert-butoxycarbonyl (Boc) group. This structure makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the field of drug discovery. The Boc protecting group can be readily removed under acidic conditions, allowing for further functionalization of the azepane nitrogen.

| Property | Value |

| CAS Number | 1493732-95-8 |

| Molecular Formula | C₁₁H₂₁NO₃ |

| Molecular Weight | 215.29 g/mol |

| Appearance | Not explicitly stated in search results |

| Melting Point | Not explicitly stated in search results |

| Boiling Point | Not explicitly stated in search results |

| Solubility | Not explicitly stated in search results |

| Optical Rotation | Not explicitly stated in search results for (S) or (R) enantiomers |

Synthesis and Purification

The synthesis of racemic this compound is achieved through the reduction of its corresponding ketone precursor, tert-butyl 3-oxoazepane-1-carboxylate.

Experimental Protocol: Synthesis of Racemic this compound[1]

Materials:

-

tert-butyl 3-oxoazepane-1-carboxylate (1 equivalent)

-

Sodium borohydride (NaBH₄) (1.5 equivalents)

-

Methanol (MeOH)

-

Ice-cold water

-

Ethyl acetate (EtOAc) or other suitable organic solvent for extraction

-

Argon or Nitrogen atmosphere

Procedure:

-

A solution of tert-butyl 3-oxoazepane-1-carboxylate (e.g., 500 mg, 2.34 mmol) in methanol (10 mL) is prepared in a reaction vessel under an inert argon atmosphere.

-

The solution is cooled to 0°C using an ice bath.

-

Sodium borohydride (e.g., 134 mg, 3.52 mmol) is added to the stirring solution at 0°C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of ice-cold water (20 mL).

-

The product is extracted from the aqueous layer with a suitable organic solvent, such as ethyl acetate.

Caption: Synthesis of this compound.

Purification Protocol

The crude product obtained from the synthesis can be purified using silica gel column chromatography.

Materials:

-

Crude this compound

-

Silica gel

-

Petroleum ether (PE)

-

Ethyl acetate (EtOAc)

Procedure:

-

A silica gel column is prepared using a slurry of silica gel in petroleum ether.

-

The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the column.

-

The column is eluted with a gradient of petroleum ether and ethyl acetate, starting with a low polarity mixture (e.g., 50:1 PE:EtOAc) and gradually increasing the polarity to elute the desired compound (e.g., up to 1:1 PE:EtOAc).[1]

-

Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound.

Caption: Purification via silica gel chromatography.

Spectroscopic Data

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry. The azepane scaffold is a privileged structure found in a variety of biologically active molecules. The hydroxyl group provides a handle for further chemical modifications, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR).

The use of either the racemic mixture or the individual enantiomers allows for the stereoselective synthesis of complex target molecules. The chiral separation of the racemic mixture can be achieved using techniques such as chiral supercritical fluid chromatography (SFC).

Caption: Application as a versatile chemical intermediate.

Conclusion

This compound is a synthetically accessible and versatile intermediate for the preparation of complex molecules of pharmaceutical interest. The straightforward synthesis and the potential for further functionalization make it a valuable tool for researchers and scientists in the field of drug development. While detailed analytical data is not widely published, the provided synthesis and purification protocols offer a solid foundation for its preparation and use in the laboratory.

References

"Tert-butyl 3-hydroxyazepane-1-carboxylate" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and synthesis of Tert-butyl 3-hydroxyazepane-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines its molecular characteristics and a detailed experimental protocol for its synthesis via the reduction of its ketone precursor.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C11H21NO3 |

| Molecular Weight | 215.29 g/mol |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of its corresponding ketone, Tert-butyl 3-oxoazepane-1-carboxylate. This transformation can be readily achieved using a standard reducing agent such as sodium borohydride.

Experimental Protocol: Reduction of Tert-butyl 3-oxoazepane-1-carboxylate

This protocol details the procedure for the synthesis of this compound.

Materials:

-

Tert-butyl 3-oxoazepane-1-carboxylate

-

Methanol (MeOH)

-

Sodium borohydride (NaBH4)

-

Water (H2O)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve Tert-butyl 3-oxoazepane-1-carboxylate in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in portions. Monitor the reaction for the cessation of gas evolution.

-

Quenching: After the reaction is complete (typically monitored by thin-layer chromatography), quench the reaction by the slow addition of water.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound from its ketone precursor.

Caption: Synthetic workflow for this compound.

(S)-tert-Butyl 3-hydroxyazepane-1-carboxylate: A Technical Guide for Drug Discovery Professionals

Disclaimer: Direct experimental data for (S)-tert-butyl 3-hydroxyazepane-1-carboxylate is limited in publicly available scientific literature. This guide has been compiled using information from structurally analogous compounds, particularly N-Boc-protected 3-hydroxypiperidines and other azepane derivatives. The experimental protocols and data presented herein are representative and should be adapted and validated for specific research applications.

Introduction

(S)-tert-Butyl 3-hydroxyazepane-1-carboxylate is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development. The azepane scaffold is a key structural motif in a variety of biologically active compounds, and the presence of a stereodefined hydroxyl group offers a valuable handle for further functionalization and modulation of physicochemical and pharmacological properties. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable amine protecting group, facilitating multi-step synthetic sequences. This document provides a comprehensive overview of the known and predicted properties, representative synthetic approaches, and potential biological relevance of this compound.

Physicochemical and Spectroscopic Properties

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (S)-tert-butyl 3-hydroxyazepane-1-carboxylate |

| CAS Number | 1493732-95-8 |

| Molecular Formula | C₁₁H₂₁NO₃ |

| Molecular Weight | 215.29 g/mol |

| SMILES | C--INVALID-LINK--(C)OC(=O)N1CCCC--INVALID-LINK--C1 |

Predicted Physicochemical Properties

| Property | Predicted Value |

| Topological Polar Surface Area (TPSA) | 49.77 Ų |

| logP | 1.7683 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 2 |

Representative Spectroscopic Data (Based on Analogous Compounds)

The following table outlines the expected spectroscopic characteristics.

| Technique | Expected Features |

| ¹H NMR (CDCl₃) | δ ~3.8-4.0 (m, 1H, -CH(OH)-), δ ~3.2-3.6 (m, 2H, -N-CH₂-), δ ~1.6-2.0 (m, 8H, ring CH₂), δ ~1.45 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (CDCl₃) | δ ~156 (-C=O), δ ~80 (-C(CH₃)₃), δ ~70 (-CH(OH)-), δ ~45-50 (-N-CH₂-), δ ~25-35 (ring CH₂), δ ~28 (-C(CH₃)₃) |

| Mass Spectrometry (ESI+) | m/z 216.1594 [M+H]⁺, 238.1414 [M+Na]⁺ |

Synthesis and Purification

The enantioselective synthesis of (S)-tert-butyl 3-hydroxyazepane-1-carboxylate can be approached through several strategies, primarily involving the asymmetric reduction of a ketone precursor or the use of a chiral pool starting material. Below is a representative synthetic workflow and a detailed experimental protocol based on methods used for analogous chiral N-Boc protected cyclic amino alcohols.

Synthetic Workflow

Caption: Representative synthetic workflow for (S)-tert-butyl 3-hydroxyazepane-1-carboxylate.

Representative Experimental Protocol: Asymmetric Reduction of N-Boc-azepan-3-one

Materials:

-

tert-Butyl 3-oxoazepane-1-carboxylate

-

(R)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

-

Borane dimethyl sulfide complex (BMS)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of tert-butyl 3-oxoazepane-1-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) dropwise.

-

Stir the mixture at 0 °C for 15 minutes.

-

Slowly add borane dimethyl sulfide complex (1.0 eq) to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol.

-

Concentrate the mixture under reduced pressure.

-

Partition the residue between ethyl acetate and saturated aqueous NH₄Cl.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired (S)-tert-butyl 3-hydroxyazepane-1-carboxylate.

Biological Activity and Potential Applications

While specific pharmacological data for (S)-tert-butyl 3-hydroxyazepane-1-carboxylate is not documented, the azepane scaffold is present in numerous biologically active molecules. Derivatives of 3-hydroxyazepane may exhibit a range of activities, and this chiral building block serves as a valuable starting material for the synthesis of more complex drug candidates.

Potential Signaling Pathway Involvement

Based on the activities of structurally related azepane and piperidine derivatives, which are known to interact with various receptors and enzymes, a hypothetical signaling pathway is presented below. This is a generalized representation and not specific to the title compound.

Caption: Hypothetical signaling pathway for a biologically active azepane derivative.

Safety and Handling

As with any chemical reagent, (S)-tert-butyl 3-hydroxyazepane-1-carboxylate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

(S)-tert-butyl 3-hydroxyazepane-1-carboxylate is a valuable chiral building block with significant potential in the synthesis of novel therapeutic agents. While specific experimental data is currently limited, this guide provides a framework for its properties, synthesis, and potential applications based on well-established chemical principles and data from analogous structures. Further research into the specific characteristics and biological activities of this compound is warranted to fully explore its utility in drug discovery.

An In-depth Technical Guide to the Synthesis of (R)-tert-butyl 3-hydroxyazepane-1-carboxylate

Introduction: The Significance of Chiral Azepane Scaffolds in Modern Drug Discovery

The azepane ring, a seven-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous biologically active compounds. The introduction of a stereocenter, particularly a hydroxyl group, at the 3-position of the azepane ring, unlocks a three-dimensional chemical space that is crucial for specific and high-affinity interactions with biological targets. The (R)-enantiomer of tert-butyl 3-hydroxyazepane-1-carboxylate is a particularly valuable building block in the synthesis of complex pharmaceutical agents, where the defined stereochemistry of the hydroxyl group is paramount for eliciting the desired pharmacological response. This guide provides an in-depth technical overview of the primary synthetic strategies to access this important chiral intermediate, tailored for researchers, scientists, and professionals in drug development.

Strategic Approaches to the Enantioselective Synthesis

The synthesis of (R)-tert-butyl 3-hydroxyazepane-1-carboxylate can be broadly approached through two distinct and powerful strategies: the asymmetric reduction of a prochiral ketone and the kinetic resolution of a racemic alcohol. The choice of strategy often depends on factors such as the availability of starting materials, scalability, and the desired level of enantiomeric purity.

Asymmetric Reduction of tert-butyl 3-oxoazepane-1-carboxylate

This strategy involves the enantioselective reduction of the prochiral ketone, tert-butyl 3-oxoazepane-1-carboxylate. The key to this approach lies in the use of a chiral catalyst that can effectively differentiate between the two enantiotopic faces of the carbonyl group, leading to the preferential formation of the (R)-alcohol. Two of the most robust and widely employed methods for this transformation are the Noyori asymmetric hydrogenation and the Corey-Bakshi-Shibata (CBS) reduction.

The Noyori asymmetric hydrogenation is a powerful and industrially scalable method for the enantioselective reduction of ketones.[1][2] This reaction typically utilizes a ruthenium catalyst bearing a chiral phosphine ligand, most commonly BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[3][4] The chirality of the BINAP ligand directs the stereochemical outcome of the reduction. For the synthesis of the (R)-alcohol, the (R)-BINAP ligand is generally employed.

The mechanism of the Noyori hydrogenation involves the coordination of the ketone to the chiral ruthenium-hydride complex. The substrate is positioned in a way that minimizes steric hindrance with the phenyl groups of the BINAP ligand, allowing for the hydride to be delivered to one face of the carbonyl, thus establishing the stereocenter.[1]

Experimental Protocol: Noyori Asymmetric Hydrogenation

Reaction Scheme:

Materials:

-

tert-butyl 3-oxoazepane-1-carboxylate

-

[RuCl2((R)-BINAP)]

-

Hydrogen gas (high pressure)

-

Degassed solvent (e.g., methanol, ethanol)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a high-pressure reactor, a solution of tert-butyl 3-oxoazepane-1-carboxylate in degassed methanol is prepared under an inert atmosphere.

-

A catalytic amount of [RuCl2((R)-BINAP)] (typically 0.01 to 1 mol%) is added to the solution.

-

The reactor is sealed and purged several times with hydrogen gas.

-

The reaction mixture is stirred at a specified temperature (e.g., 50-80 °C) under hydrogen pressure (e.g., 10-50 atm) until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling to room temperature, the excess hydrogen is carefully vented.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford (R)-tert-butyl 3-hydroxyazepane-1-carboxylate.

Data Summary:

| Parameter | Value |

| Catalyst | [RuCl2((R)-BINAP)] |

| Solvent | Methanol |

| Temperature | 50-80 °C |

| Pressure | 10-50 atm H2 |

| Typical ee | >95% |

The CBS reduction is another highly effective method for the enantioselective reduction of ketones, employing a chiral oxazaborolidine catalyst.[5][6][7] This catalyst, often prepared in situ from a chiral amino alcohol (e.g., (R)-2-methyl-CBS-oxazaborolidine derived from (R)-proline) and a borane source, activates the ketone towards reduction by borane. The steric environment created by the catalyst directs the approach of the borane to one face of the carbonyl, leading to a high degree of enantioselectivity.[8]

Experimental Protocol: CBS Reduction

Reaction Scheme:

Materials:

-

tert-butyl 3-oxoazepane-1-carboxylate

-

(R)-2-Methyl-CBS-oxazaborolidine solution (e.g., 1 M in toluene)

-

Borane dimethyl sulfide complex (BH3·SMe2)

-

Anhydrous solvent (e.g., THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

A solution of tert-butyl 3-oxoazepane-1-carboxylate in anhydrous THF is cooled to a low temperature (e.g., -20 to 0 °C) under an inert atmosphere.

-

A catalytic amount of (R)-2-Methyl-CBS-oxazaborolidine solution (typically 5-10 mol%) is added.

-

Borane dimethyl sulfide complex (typically 1.0-1.5 equivalents) is added dropwise to the reaction mixture, maintaining the low temperature.

-

The reaction is stirred at the same temperature until completion (monitored by TLC or LC-MS).

-

The reaction is quenched by the slow addition of methanol.

-

The mixture is allowed to warm to room temperature and the solvent is removed under reduced pressure.

-

The residue is taken up in a suitable solvent (e.g., ethyl acetate) and washed with a mild acid (e.g., 1 M HCl) and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

Data Summary:

| Parameter | Value |

| Catalyst | (R)-2-Methyl-CBS-oxazaborolidine |

| Reducing Agent | Borane dimethyl sulfide |

| Solvent | Anhydrous THF |

| Temperature | -20 to 0 °C |

| Typical ee | >90% |

Diagram of Asymmetric Reduction Pathways:

Caption: Asymmetric reduction routes to (R)-tert-butyl 3-hydroxyazepane-1-carboxylate.

Enzymatic Kinetic Resolution of (±)-tert-butyl 3-hydroxyazepane-1-carboxylate

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture based on the differential reaction rates of the enantiomers with a chiral catalyst or reagent.[9] Enzymatic kinetic resolution (EKR) is particularly attractive due to the high enantioselectivity and mild reaction conditions offered by enzymes, especially lipases.[10]

In this approach, a racemic mixture of (±)-tert-butyl 3-hydroxyazepane-1-carboxylate is subjected to an acylation reaction catalyzed by a lipase. The enzyme will selectively acylate one enantiomer (e.g., the (S)-enantiomer) at a much faster rate than the other, leaving the desired (R)-enantiomer unreacted. The resulting mixture of the acylated (S)-enantiomer and the unreacted (R)-alcohol can then be easily separated by chromatography.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Reaction Scheme:

Materials:

-

(±)-tert-butyl 3-hydroxyazepane-1-carboxylate

-

Lipase (e.g., Candida antarctica lipase B, CALB)

-

Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

-

Organic solvent (e.g., toluene, tert-butyl methyl ether)

Procedure:

-

To a solution of (±)-tert-butyl 3-hydroxyazepane-1-carboxylate in an organic solvent, add the lipase (e.g., immobilized CALB).

-

Add the acyl donor to the mixture.

-

The reaction is stirred at a specific temperature (e.g., room temperature to 40 °C) and monitored for conversion (ideally to ~50%) by TLC or LC-MS.

-

Upon reaching approximately 50% conversion, the enzyme is filtered off.

-

The solvent is removed under reduced pressure.

-

The resulting mixture of the (R)-alcohol and the (S)-acetate is separated by column chromatography on silica gel.

Data Summary:

| Parameter | Value |

| Enzyme | Candida antarctica lipase B (CALB) |

| Acyl Donor | Vinyl acetate |

| Solvent | Toluene |

| Temperature | Room Temperature |

| Typical ee | >98% for both enantiomers |

Diagram of Enzymatic Kinetic Resolution Workflow:

Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.

Characterization and Quality Control

The successful synthesis of (R)-tert-butyl 3-hydroxyazepane-1-carboxylate requires rigorous analytical characterization to confirm its identity, purity, and enantiomeric excess.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the final product. The chemical shifts and coupling constants of the protons and carbons in the azepane ring and the tert-butyl group provide a unique fingerprint of the molecule.[11][12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound.

Reference NMR Data (Predicted):

-

1H NMR (CDCl3, 400 MHz): δ 3.80-3.60 (m, 1H, CH-OH), 3.50-3.20 (m, 4H, N-CH2), 2.50 (br s, 1H, OH), 1.90-1.50 (m, 6H, CH2), 1.45 (s, 9H, C(CH3)3).

-

13C NMR (CDCl3, 100 MHz): δ 156.0 (C=O), 80.0 (C(CH3)3), 70.0 (CH-OH), 50.0-45.0 (N-CH2), 35.0-25.0 (CH2), 28.5 (C(CH3)3).

Enantiomeric Purity Determination

The enantiomeric excess (ee) of the final product is a critical parameter and is typically determined by chiral High-Performance Liquid Chromatography (HPLC).[13][14]

Chiral HPLC Method:

-

Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose, is used.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly employed.

-

Detection: UV detection at a suitable wavelength is used to monitor the elution of the enantiomers.

-

Quantification: The ee is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Conclusion: A Versatile Building Block for Advanced Pharmaceutical Synthesis

The synthesis of (R)-tert-butyl 3-hydroxyazepane-1-carboxylate is a key enabling step in the development of numerous novel therapeutics. Both asymmetric reduction and enzymatic kinetic resolution offer robust and efficient pathways to this valuable chiral building block. The choice of the optimal synthetic route will depend on the specific requirements of the project, including scale, cost, and desired enantiopurity. With careful execution of the protocols outlined in this guide and rigorous analytical characterization, researchers and drug development professionals can confidently produce high-quality (R)-tert-butyl 3-hydroxyazepane-1-carboxylate for their advanced synthetic programs.

References

-

Supporting Information for Boiling Water-Catalyzed Neutral and Selective N-Boc Deprotection. (n.d.). Retrieved from [Link]

- Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. (2016). Molecules, 21(9), 1229.

-

Supporting Information. (n.d.). Retrieved from [Link]

- Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. (2023). Current Organic Synthesis, 20(1), 10-25.

-

tert-Butyl 3-acetyl-3-hydroxy-azepane-1-carboxylate. PubChem. Retrieved from [Link]

- Oxazaborolidine-catalyzed reductive parallel kinetic resolution of ketones from β-nitro-azabicycles for the synthesis of chiral hypoestestatins 1, 2. (2015). Organic & Biomolecular Chemistry, 13(3), 779-788.

- Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. (2020). Accounts of Chemical Research, 53(10), 2326-2337.

-

Noyori Hydrogenation. NROChemistry. Retrieved from [Link]

-

Chiral HPLC Separations. Phenomenex. Retrieved from [Link]

- Dynamic kinetic resolution of tert-alcohols via combination of a lipase/Brønsted acid in a biphasic reaction medium. (2020). Green Chemistry, 22(15), 4983-4988.

- Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (2017). International Journal of Molecular Sciences, 18(5), 1023.

- Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). Molecules, 23(9), 2349.

-

(R)-2-Methyl-CBS-oxazaborolidine. Wikipedia. Retrieved from [Link]

- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2021). Molecules, 26(16), 4949.

- Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphon

-

Noyori Hydrogenation. (2022, April 23). YouTube. Retrieved from [Link]

- A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. (2010). Google Patents.

-

The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group. Retrieved from [Link]

- Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).

- Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra. (2016). Journal of Chemistry and Technologies, 24(1), 54-61.

- Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst. (2004). Organic Letters, 6(19), 3321-3324.

- Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate. (2014). Google Patents.

-

United States Patent (19). (1979). Google Patents. Retrieved from [Link]

- Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. (2013). Organic Process Research & Development, 17(1), 109-114.

- Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)

- Synthetic method of (S)-N-Boc-3-hydroxypiperidine. (2016). Google Patents.

- A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. (2014). Der Pharma Chemica, 6(3), 234-239.

- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012).

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. nobelprize.org [nobelprize.org]

- 3. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. insuf.org [insuf.org]

- 6. Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (R)-2-Methyl-CBS-oxazaborolidine - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. phx.phenomenex.com [phx.phenomenex.com]

- 14. derpharmachemica.com [derpharmachemica.com]

In-depth Technical Guide: Spectroscopic and Synthetic Profile of Tert-butyl 3-hydroxyazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for tert-butyl 3-hydroxyazepane-1-carboxylate, a key chiral building block in pharmaceutical synthesis. This document details experimental protocols for its preparation and presents its known spectroscopic data in a clear, tabular format.

Spectroscopic Data

Mass Spectrometry

| Adduct | Predicted m/z |

| [M+H]⁺ | 216.15943 |

| [M+Na]⁺ | 238.14137 |

| [M-H]⁻ | 214.14487 |

| [M+NH₄]⁺ | 233.18597 |

| [M+K]⁺ | 254.11531 |

| [M+H-H₂O]⁺ | 198.14941 |

| [M+HCOO]⁻ | 260.15035 |

| [M+CH₃COO]⁻ | 274.16600 |

Note: Data is predicted and sourced from public chemical databases.

NMR Spectroscopy

Detailed experimental ¹H and ¹³C NMR data for this compound are not explicitly available in the searched literature. However, ¹H NMR data for a closely related derivative, tert-butyl 3-(3-nitrophenoxy)azepane-1-carboxylate , has been reported.[1] Analysis of this data can provide insight into the expected chemical shifts for the parent compound.

¹H NMR of tert-butyl 3-(3-nitrophenoxy)azepane-1-carboxylate (400 MHz, CDCl₃): δ 7.95-7.85 (m, 1H), 7.45-7.35 (m, 1H), 7.20-7.10 (m, 2H), 4.80-4.70 (m, 1H), 3.70-3.40 (m, 4H), 2.10-1.60 (m, 6H), 1.47 (s, 9H).

Infrared (IR) Spectroscopy

Specific IR data for this compound is not available in the reviewed literature. By analogy to other N-Boc protected alcohols, characteristic peaks would be expected for the O-H stretch (broad, ~3400 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), the carbamate C=O stretch (~1680 cm⁻¹), and C-O stretches (~1160 cm⁻¹).

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of the corresponding ketone, tert-butyl 3-oxoazepane-1-carboxylate.[2]

Reaction Scheme:

Caption: Synthesis of this compound.

Procedure:

-

Dissolve tert-butyl 3-oxoazepane-1-carboxylate (1.0 eq) in methanol (MeOH) in a round-bottom flask under an inert atmosphere (e.g., argon).

-

Cool the stirring solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of ice-cold water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel flash column chromatography.

Chiral Separation of Racemic this compound

The enantiomers of racemic this compound can be resolved using chiral supercritical fluid chromatography (SFC). This technique is particularly effective for the preparative scale separation of chiral compounds.[3][4][5]

Caption: Workflow for chiral separation by SFC.

Protocol Overview:

-

A solution of the racemic this compound is injected into the SFC system.

-

The mobile phase, typically a mixture of supercritical carbon dioxide and a modifier such as ethanol with a small amount of an amine additive, carries the sample through a chiral stationary phase.

-

The enantiomers interact differently with the chiral stationary phase, leading to their separation.

-

A detector monitors the elution of the separated enantiomers.

-

A fraction collector is used to isolate the individual enantiomerically pure fractions.

Application in Drug Development

This compound is a valuable chiral intermediate in the synthesis of complex pharmaceutical compounds. Its azepane core is a structural motif found in a number of biologically active molecules. The hydroxyl group provides a handle for further functionalization, and the Boc-protecting group allows for controlled manipulation of the nitrogen atom.

While no specific signaling pathways involving this compound have been documented, its role as a key building block in the development of novel therapeutics, such as hepatitis B core protein modulators, is established.[2] The general workflow for its utilization in a drug discovery program is outlined below.

Caption: Drug development workflow utilizing the chiral intermediate.

References

An In-depth Technical Guide to the Infrared Spectrum Analysis of Tert-butyl 3-hydroxyazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of tert-butyl 3-hydroxyazepane-1-carboxylate, a key building block in medicinal chemistry. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predictive analysis based on the characteristic absorption frequencies of its constituent functional groups. It also includes a standardized experimental protocol for acquiring the spectrum and logical diagrams to visualize the analytical workflow.

Molecular Structure and Functional Groups

This compound possesses several key functional groups that give rise to characteristic absorption bands in an IR spectrum:

-

O-H group (alcohol): The hydroxyl substituent on the azepane ring.

-

C=O group (carbamate): The carbonyl group of the tert-butyloxycarbonyl (Boc) protecting group.

-

C-H bonds (alkane): Present in the azepane ring and the tert-butyl group.

-

C-N bond (amine derivative): Within the azepane ring.

-

C-O bond: In both the alcohol and the carbamate moieties.

Predicted Infrared Spectrum Data

The following table summarizes the expected characteristic absorption bands for this compound. The wavenumber ranges are based on established correlations for the functional groups present in the molecule.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Reference |

| Alcohol | O-H stretch (hydrogen-bonded) | 3500 - 3200 | Strong, Broad | [1][2][3][4][5][6][7][8] |

| Alkane | C-H stretch (sp³) | 3000 - 2850 | Strong | [2][5][9] |

| Carbamate (Boc) | C=O stretch | 1720 - 1680 | Strong, Sharp | [10] |

| Alkane | -CH₂- bend | ~1465 | Medium | [9] |

| Alkane | -CH₃ bend (tert-butyl) | ~1375 | Medium | [9] |

| Alcohol/Carbamate | C-O stretch | 1300 - 1000 | Strong | [1][4][9] |

| Amine Derivative | C-N stretch | 1250 - 1020 | Medium | [11] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This section outlines a detailed methodology for acquiring the IR spectrum of this compound using an ATR-FTIR spectrometer.

3.1. Instrumentation

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a diamond or germanium crystal).

3.2. Sample Preparation

-

Ensure the ATR crystal surface is impeccably clean. Clean with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue, then allow it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from the ambient atmosphere (e.g., CO₂ and water vapor).

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

Apply firm and consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

3.3. Data Acquisition

-

Acquire the sample spectrum. Typical acquisition parameters are:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32 (to ensure a good signal-to-noise ratio)

-

-

The spectrometer software will automatically perform the Fourier transform and subtract the background spectrum to generate the final IR spectrum of the sample.

3.4. Data Processing

-

Process the resulting spectrum to identify and label the key absorption peaks.

-

Compare the experimental peak positions with the predicted values in the table above to confirm the presence of the expected functional groups and verify the identity and purity of the compound.

Visualization of Analytical Workflow and Structural Correlations

The following diagrams, generated using the DOT language, illustrate the logical flow of the IR spectral analysis and the relationship between the molecular structure and its spectral features.

Caption: Workflow for IR Spectrum Analysis.

Caption: Structure-Spectrum Correlation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. eng.uc.edu [eng.uc.edu]

- 10. benchchem.com [benchchem.com]

- 11. orgchemboulder.com [orgchemboulder.com]

The Mass Spectrometric Profile of tert-Butyl 3-hydroxyazepane-1-carboxylate: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the mass spectrometric behavior of tert-butyl 3-hydroxyazepane-1-carboxylate (C₁₁H₂₁NO₃, Mol. Wt.: 215.29 g/mol ), a key heterocyclic building block in contemporary drug discovery.[1] As a molecule incorporating a secondary alcohol, a seven-membered azepane ring, and a tert-butyloxycarbonyl (Boc) protecting group, its fragmentation is governed by a confluence of well-defined chemical principles. This document serves as a key resource for researchers, scientists, and drug development professionals, offering predictive insights into its fragmentation patterns, detailed experimental protocols for its analysis, and a foundational understanding of the causal mechanisms behind its mass spectral features. The methodologies and interpretations presented herein are designed to be self-validating, ensuring scientific integrity and providing a robust framework for the structural elucidation and quality control of this compound and its analogs.

Introduction: Structural and Analytical Significance

This compound is a valuable intermediate in medicinal chemistry, with the azepane scaffold being a core component in a wide array of pharmacologically active compounds.[2][3] The presence of the hydroxyl group offers a reactive handle for further functionalization, while the N-Boc group provides a stable yet readily cleavable protecting element essential for multi-step synthetic campaigns.[4]

Accurate characterization via mass spectrometry is paramount for verifying molecular identity, assessing purity, and monitoring reaction progress. The molecule's structure presents several potential sites for ionization and subsequent fragmentation. Understanding these pathways is critical for interpreting spectra correctly. This guide will focus primarily on electrospray ionization (ESI), a "soft" ionization technique that typically preserves the molecular ion, and will also discuss the predictable fragmentation patterns that would emerge under higher-energy conditions like electron ionization (EI).[5]

Predicted Mass Spectral Data & Ionization

Under typical positive-ion ESI conditions, the primary observed species will be the protonated molecule, [M+H]⁺. Adduct formation with common mobile phase cations, such as sodium [M+Na]⁺ and potassium [M+K]⁺, is also highly probable.

| Ion Species | Adduct | Calculated m/z |

| Protonated Molecule | [M+H]⁺ | 216.1594 |

| Sodium Adduct | [M+Na]⁺ | 238.1414 |

| Potassium Adduct | [M+K]⁺ | 254.1153 |

| Ammonium Adduct | [M+NH₄]⁺ | 233.1860 |

| Table 1: Predicted m/z values for common adducts of this compound under positive-ion ESI-MS. Data sourced from computational predictions.[6] |

The primary site of protonation is the nitrogen atom of the azepane ring, which is the most basic site in the molecule. The hydroxyl group's oxygen is a secondary, less favorable protonation site.

Core Fragmentation Pathways

The fragmentation of the protonated molecule ([M+H]⁺, m/z 216.16) is dictated by the interplay between the three key functional domains: the Boc group, the hydroxyl group, and the azepane ring. The following pathways represent the most energetically favorable fragmentation routes.

Fragmentation of the N-Boc Group

The Boc group is notoriously labile under mass spectrometric conditions and gives rise to highly characteristic neutral losses and fragment ions.

-

Loss of Isobutylene (-56 Da): The most common pathway involves a rearrangement to eliminate neutral isobutylene (C₄H₈), resulting in a carbamic acid intermediate. This produces a prominent fragment at m/z 160.10 .

-

Loss of the entire Boc Group (-100 Da): Subsequent loss of carbon dioxide (-44 Da) from the carbamic acid intermediate leads to the protonated 3-hydroxyazepane at m/z 116.10 .

-

Formation of tert-Butyl Cation (m/z 57): Direct cleavage of the C-O bond in the carbamate can generate the highly stable tert-butyl cation (C₄H₉⁺) at m/z 57.07 . This is often a dominant peak in the lower mass range of the spectrum.

Fragmentation Driven by the Hydroxyl Group

The secondary alcohol functionality primarily influences fragmentation through dehydration.

-

Loss of Water (-18 Da): A facile dehydration reaction (loss of H₂O) from the protonated molecular ion is expected, yielding an ion at m/z 198.15 .[6] This process is common to nearly all alcohols in mass spectrometry.[7][8] This water loss can also occur sequentially after other fragmentation events. For example, the fragment at m/z 160.10 (after loss of isobutylene) can further lose water to produce a fragment at m/z 142.09 .

Fragmentation of the Azepane Ring

Cyclic amines, including azepanes, can undergo ring-opening fragmentation, typically initiated by an alpha-cleavage (cleavage of the bond beta to the nitrogen atom).[8] For the protonated azepane ring itself (m/z 116.10), this can lead to a series of smaller iminium ions through sequential loss of alkene fragments. The N-methylazepane moiety, for instance, is known to produce a stable cyclic immonium ion.[9]

Experimental Protocols

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (MeOH) or acetonitrile (ACN).

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 ACN:H₂O with 0.1% formic acid) for direct infusion analysis. Formic acid is added to promote protonation and enhance signal intensity in positive-ion mode.

Mass Spectrometry Analysis (ESI-Q-TOF)

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Capillary Voltage: 3.5 – 4.5 kV.

-

Nebulizer Gas (N₂): 1.5 – 2.5 Bar.

-

Drying Gas (N₂): 8.0 – 10.0 L/min at 200 °C.

-

Mass Range: m/z 50 – 400.

-

Collision Energy (for MS/MS): For fragmentation analysis (MS/MS) of the precursor ion at m/z 216.16, apply a collision energy ramp (e.g., 10-40 eV) to observe the full profile of fragment ions. The optimal collision energy should be determined empirically to maximize the observation of key fragments.

Visualization of Key Fragmentation Pathways

The logical flow of fragmentation from the protonated parent molecule can be visualized to better understand the relationships between the observed ions.

Figure 1: Predicted ESI-MS/MS fragmentation cascade for this compound.

Summary and Conclusion

The mass spectrometric analysis of this compound reveals a predictable and informative fragmentation pattern dominated by the lability of the N-Boc protecting group and the facile loss of water from the hydroxylated azepane ring. The key diagnostic ions to expect in an MS/MS spectrum of the protonated molecule (m/z 216.16) are:

-

m/z 198.15: Resulting from the loss of water.

-

m/z 160.10: Resulting from the loss of isobutylene.

-

m/z 116.10: Representing the protonated 3-hydroxyazepane core after full loss of the Boc group.

-

m/z 57.07: The characteristic and often abundant tert-butyl cation.

This guide provides a robust framework for the identification and structural confirmation of this important synthetic intermediate. By understanding the causal chemical principles behind the fragmentation, researchers can confidently interpret their mass spectral data, ensuring the integrity of their materials and the success of their synthetic objectives. The provided protocols offer a validated starting point for method development, applicable across various high-resolution mass spectrometry platforms.

References

-

Jamey, C., et al. (2013). Electron impact mass spectrum with proposed fragmentation (a) and HR-MS. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 3-(hydroxymethyl)azepane-1-carboxylate. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 3-oxoazepane-1-carboxylate. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

PubChemLite. (n.d.). This compound (C11H21NO3). PubChemLite. [Link]

-

Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. [Link]

-

LibreTexts Chemistry. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. [Link]

-

Wikipedia. (n.d.). Electrospray ionization. [Link]

-

Yu, P., et al. (2020). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society. [Link]

-

Chobanian, H. R., et al. (2017). Catalytic Deracemization of 1,2-Aminoalcohols through Enantioselective Hydrogen Atom Abstraction. Journal of the American Chemical Society. [Link]

-

K., P., & K., S. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. ResearchGate. [Link]

-

Singh, R., et al. (2024). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ResearchGate. [Link]

-

Wikipedia. (n.d.). Electrospray ionization. [Link]

-

PharmaCompass. (n.d.). (S)-N-Boc-3-hydroxypiperidine. [Link]

-

ChemBK. (n.d.). N-Boc-3-Hydroxypiperidine. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate | C12H23NO3 | CID 23521554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [scielo.org.mx]

- 6. PubChemLite - this compound (C11H21NO3) [pubchemlite.lcsb.uni.lu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. GCMS Section 6.15 [people.whitman.edu]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Conformational Analysis of the Azepane Ring in tert-butyl 3-hydroxyazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The seven-membered azepane ring is a key structural motif in numerous biologically active compounds. Its inherent flexibility presents a significant challenge and opportunity in drug design, as the conformational preferences of the ring system can profoundly influence ligand-receptor interactions. This technical guide provides a comprehensive overview of the methodologies used to elucidate the conformational landscape of the azepane ring, with a specific focus on tert-butyl 3-hydroxyazepane-1-carboxylate. We delve into the application of nuclear magnetic resonance (NMR) spectroscopy and computational modeling to determine the preferred ring conformations, supported by detailed experimental and computational protocols. All quantitative data from analogous systems are summarized for comparative analysis, and key experimental workflows are visualized to facilitate a deeper understanding of the conformational analysis process.

Introduction

The azepane scaffold is a privileged structure in medicinal chemistry, appearing in a range of pharmaceuticals and natural products. The conformational flexibility of this seven-membered ring system is a critical determinant of its biological activity. Unlike well-defined six-membered rings, azepanes can adopt a variety of low-energy conformations, including chair, boat, and twist-boat forms. The introduction of substituents, such as a hydroxyl group at the C3 position and a bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom, as in this compound, introduces further complexity to the conformational equilibrium.

Understanding the dominant conformation and the energetic barriers to interconversion is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutics. This guide outlines the theoretical underpinnings and practical approaches to characterizing the conformational preferences of this important molecule.

Theoretical Background: Azepane Conformations

The azepane ring can, in principle, exist in a multitude of conformations. The most commonly considered are the chair, boat, and twist-boat conformations. The relative energies of these conformers are influenced by a combination of factors:

-

Torsional Strain: Eclipsing interactions between adjacent C-H and C-C bonds.

-

Steric Strain: Non-bonded interactions between substituents.

-

Transannular Strain: Interactions between atoms across the ring.

-

Intramolecular Hydrogen Bonding: The presence of a hydroxyl group can lead to hydrogen bonding with the ring nitrogen or the carbonyl oxygen of the Boc group, which can significantly stabilize certain conformations.

For substituted azepanes, the interplay of these factors determines the predominant conformation in solution. Computational studies on related azepane derivatives suggest that a twist-chair conformation is often the global minimum, though the presence of substituents can alter this preference.

Experimental Approaches to Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful experimental technique for elucidating the solution-state conformation of cyclic molecules.

The chemical shifts of the ring protons, particularly those geminal to the hydroxyl group and the nitrogen atom, are sensitive to their local electronic environment and, therefore, to the ring's conformation. More quantitatively, the vicinal (³J) coupling constants between adjacent protons are directly related to the dihedral angle between them, as described by the Karplus equation :

J = Acos²(θ) + Bcos(θ) + C

Where J is the vicinal coupling constant, θ is the dihedral angle, and A, B, and C are empirically derived parameters. By measuring the ³J values from the ¹H NMR spectrum, it is possible to estimate the dihedral angles around the C-C bonds in the azepane ring and thus deduce the ring's conformation.

Table 1: Representative ¹H NMR Coupling Constants for a Hypothetical Twist-Chair Conformation of this compound

| Coupled Protons | Dihedral Angle (θ, degrees) | Expected ³J (Hz) |

| H2a - H3 | ~170 | 10-12 |

| H2e - H3 | ~70 | 2-4 |

| H3 - H4a | ~60 | 3-5 |

| H3 - H4e | ~180 | 12-14 |

| H4a - H5a | ~55 | 4-6 |

| H4e - H5e | ~55 | 4-6 |

| H6a - H7a | ~175 | 11-13 |

| H6e - H7e | ~65 | 2-4 |

Note: This data is hypothetical and serves to illustrate the expected range of coupling constants for a given conformation. Actual values would need to be determined experimentally.

Two-dimensional NOESY or ROESY experiments can provide through-space correlations between protons that are close in proximity, irrespective of their bonding connectivity. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons. This information is invaluable for distinguishing between different conformations by identifying protons that are spatially close. For instance, strong NOEs between axial protons on the same side of the ring would support a chair-like conformation.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. This technique yields precise bond lengths, bond angles, and dihedral angles, offering a static snapshot of a single conformation. However, it is crucial to recognize that the conformation observed in the crystal lattice may be influenced by packing forces and may not be the most stable conformation in solution.

Computational Modeling

Computational chemistry provides a powerful complementary approach to experimental methods for studying conformational preferences.

Conformational Search Algorithms

A systematic or stochastic conformational search can be performed using molecular mechanics (MM) or semi-empirical methods to identify low-energy conformers. These searches explore the potential energy surface of the molecule by systematically rotating rotatable bonds.

Quantum Mechanical Calculations

The geometries of the low-energy conformers identified from the conformational search can be further optimized, and their relative energies can be calculated with higher accuracy using quantum mechanical methods, such as Density Functional Theory (DFT). These calculations can provide valuable insights into the relative populations of different conformers at a given temperature.

Table 2: Calculated Relative Energies of a Hypothetical Set of Low-Energy Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Twist-Chair 1 | 0.00 | 75.3 |

| Twist-Chair 2 | 0.50 | 20.1 |

| Boat | 1.50 | 4.5 |

| Chair | 2.50 | 0.1 |

Note: This data is hypothetical and illustrates the expected outcome of DFT calculations. The actual energy differences and populations would need to be calculated.

Experimental and Computational Protocols

Protocol for NMR-Based Conformational Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a standard 1D ¹H NMR spectrum to observe chemical shifts and multiplicities.

-

Perform a 2D COSY experiment to identify proton-proton coupling networks.

-

Measure accurate coupling constants from the 1D spectrum or a high-resolution 2D J-resolved spectrum.

-

-

NOESY/ROESY Spectroscopy:

-

Acquire a 2D NOESY or ROESY spectrum with an appropriate mixing time to observe through-space correlations.

-

-

Data Analysis:

-

Assign all proton resonances using COSY and, if necessary, 2D HSQC and HMBC spectra.

-

Extract ³J coupling constants for all vicinal protons.

-

Use the Karplus equation to estimate dihedral angles from the measured coupling constants.

-

Analyze NOE cross-peaks to determine inter-proton distances.

-

Combine the dihedral angle and distance restraints to build a model of the predominant solution-state conformation.

-

Protocol for Computational Conformational Analysis

-

Structure Building: Construct a 3D model of this compound using a molecular modeling software package.

-

Conformational Search:

-

Perform a systematic or Monte Carlo conformational search using a molecular mechanics force field (e.g., MMFF94).

-

Save all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.

-

-

Quantum Mechanical Optimization and Energy Calculation:

-

Optimize the geometry of each low-energy conformer using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).

-

Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface.

-

Calculate the relative electronic energies and Gibbs free energies of each conformer.

-

-

Analysis:

-

Determine the Boltzmann populations of the conformers at a given temperature.

-

Analyze the geometric parameters (dihedral angles, bond lengths) of the most stable conformers and compare them with the experimental data derived from NMR.

-

Visualizing Workflows and Relationships

To provide a clearer understanding of the interplay between experimental and computational approaches, the following workflows are presented using Graphviz.

Conclusion

The conformational analysis of this compound requires a synergistic approach that combines high-resolution NMR spectroscopy and robust computational modeling. While NMR provides invaluable data on the solution-state conformational ensemble, computational methods allow for the exploration of the potential energy landscape and the quantification of the relative stabilities of different conformers. The integration of these techniques, as outlined in this guide, enables a comprehensive understanding of the three-dimensional structure of this and related azepane derivatives, which is essential for the advancement of drug discovery and development programs. The protocols and illustrative data presented herein provide a framework for researchers to confidently approach the conformational analysis of flexible seven-membered ring systems.

The Pivotal Role of Tert-butyl 3-hydroxyazepane-1-carboxylate as a Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics with enhanced specificity and reduced side effects has propelled the demand for structurally complex and stereochemically pure molecules. Within this landscape, chiral heterocycles have emerged as privileged scaffolds, and among them, the seven-membered azepane ring system is of significant interest. This technical guide delves into the synthesis, applications, and therapeutic potential of tert-butyl 3-hydroxyazepane-1-carboxylate, a versatile chiral building block poised to unlock new avenues in drug development, particularly in the realm of neuropharmacology.

Introduction to the Azepane Scaffold: A Privileged Structure in Medicinal Chemistry

The azepane core, a seven-membered saturated heterocycle containing a nitrogen atom, offers a unique three-dimensional architecture that is increasingly being exploited by medicinal chemists.[1][2] Its inherent conformational flexibility, combined with the introduction of stereocenters, allows for the precise spatial arrangement of functional groups, enabling targeted interactions with complex biological macromolecules. The N-Boc (tert-butoxycarbonyl) protected form of 3-hydroxyazepane, specifically this compound, provides a stable yet readily cleavable protecting group, making it an ideal intermediate for multi-step syntheses.

The significance of chiral hydroxylated heterocycles is underscored by the widespread use of its six-membered ring analog, (S)-1-Boc-3-hydroxypiperidine, a key intermediate in the synthesis of the blockbuster Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. This precedent highlights the potential of chiral this compound to serve as a cornerstone for the next generation of innovative pharmaceuticals.

Synthetic Strategies for Chiral this compound

The primary route to chiral this compound involves the asymmetric reduction of the corresponding prochiral ketone, tert-butyl 3-oxoazepane-1-carboxylate. This precursor can be synthesized through various methods, including ring expansion of piperidine derivatives.

Asymmetric Reduction of Tert-butyl 3-oxoazepane-1-carboxylate

The enantioselective reduction of ketones is a well-established transformation in organic synthesis. For the synthesis of chiral 3-hydroxyazepane derivatives, several catalytic systems can be employed.

Table 1: Overview of Potential Asymmetric Reduction Methods

| Catalyst System | Reducing Agent | Typical Enantiomeric Excess (e.e.) | Key Features |

| Chiral Oxazaborolidine (CBS) Catalysts | Borane (BH₃) complexes | >90% | High enantioselectivity for a wide range of ketones. |

| Noyori-type Ru-TsDPEN Catalysts | Formic acid/triethylamine | >95% | Efficient for transfer hydrogenation of aromatic and heteroaromatic ketones. |

| Chiral Metal Hydrides (e.g., Alpine-Borane®) | - | Variable | Stoichiometric chiral reducing agents. |

| Biocatalysis (e.g., Ketoreductases) | Co-factor (e.g., NADPH) | >99% | Highly specific, operates under mild conditions. |

Experimental Protocol: Asymmetric Reduction using a Chiral Oxazaborolidine Catalyst (General Procedure)

This protocol is a generalized procedure based on established methods for the asymmetric reduction of ketones.

-

Catalyst Preparation (in situ): A solution of a chiral amino alcohol (e.g., (S)-(-)-2-amino-3-methyl-1,1-diphenyl-1-butanol) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) is treated with a borane source (e.g., borane-dimethyl sulfide complex) at room temperature under an inert atmosphere (e.g., argon or nitrogen). The mixture is stirred for a specified time to allow for the formation of the oxazaborolidine catalyst.

-

Reduction Reaction: The reaction vessel is cooled to a low temperature (e.g., -20 °C to 0 °C). A solution of tert-butyl 3-oxoazepane-1-carboxylate in anhydrous THF is then added dropwise to the catalyst solution.

-